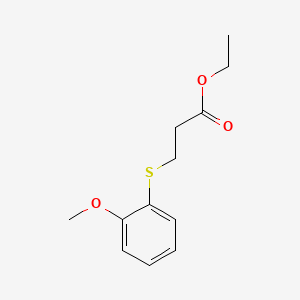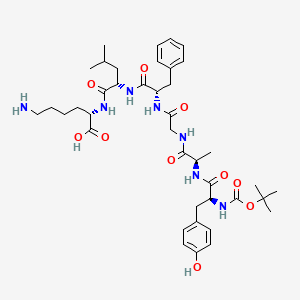
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This particular compound is a modified version of the naturally occurring enkephalins, designed to enhance its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Analog peptides with modified amino acid sequences.
Applications De Recherche Scientifique
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and emotional regulation. Upon binding, the compound activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin: Lacks the lysine residue at the C-terminus.
(Boc-Tyr1,D-Ala2)-Met-Enkephalin: Contains methionine instead of leucine.
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Arg: Contains arginine instead of lysine.
Uniqueness
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is unique due to the presence of the lysine residue at the C-terminus, which can enhance its interaction with specific receptors and improve its stability and efficacy compared to other enkephalin analogs.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)

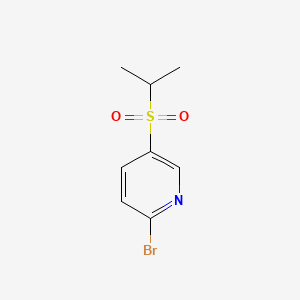
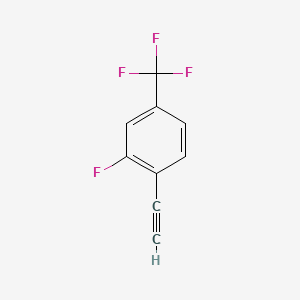
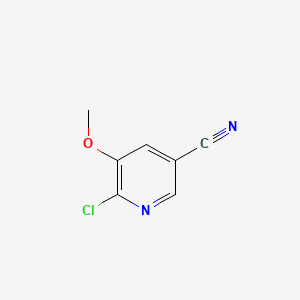

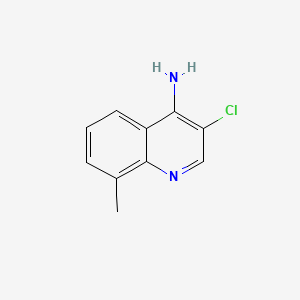


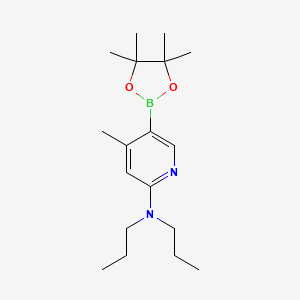
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
